2-imino-10-methyltetrahydro-8a,3-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile
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Overview
Description
2-Imino-10-methyltetrahydro-8a,3-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile is a complex organic compound characterized by its unique chromene structure fused with an epoxymethano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-10-methyltetrahydro-8a,3-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromene Core: This step often involves the cyclization of a suitable precursor, such as a substituted phenol, with an aldehyde under acidic conditions to form the chromene ring.
Introduction of the Epoxymethano Group: The chromene intermediate is then reacted with an epoxide precursor under basic conditions to introduce the epoxymethano group.
Addition of the Imino Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the epoxymethano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of chromene derivatives in various chemical reactions.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to its unique structure.
Mechanism of Action
The mechanism of action of 2-imino-10-methyltetrahydro-8a,3-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The epoxymethano group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imino group can participate in hydrogen bonding and other interactions that modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Imino-10-methyltetrahydrochromene derivatives: These compounds share the chromene core but lack the epoxymethano group.
Epoxymethanochromene derivatives: These compounds have the epoxymethano group but may not have the imino group or the same substitution pattern.
Uniqueness
The uniqueness of 2-imino-10-methyltetrahydro-8a,3-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity compared to its simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C14H14N4O2 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
9-imino-12-methyl-10,11-dioxatricyclo[6.2.2.01,6]dodecane-7,7,8-tricarbonitrile |
InChI |
InChI=1S/C14H14N4O2/c1-9-13(8-17)11(18)20-14(19-9)5-3-2-4-10(14)12(13,6-15)7-16/h9-10,18H,2-5H2,1H3 |
InChI Key |
ZZCWZTUTWMUMIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(C(=N)OC3(O1)CCCCC3C2(C#N)C#N)C#N |
Origin of Product |
United States |
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